molecular formula C9H17ClN2O2 B2805412 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride CAS No. 2319803-22-8

1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride

Cat. No.: B2805412
CAS No.: 2319803-22-8
M. Wt: 220.7
InChI Key: HNQZZFIAUPAIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Pyrido-Oxazepine Compounds in Medicinal Chemistry

The development of pyrido-oxazepine derivatives traces back to early investigations into heterocyclic systems, where researchers recognized the pharmacological value of nitrogen- and oxygen-containing rings. Initial work in the mid-20th century focused on simple oxazepine derivatives, revealing their potential as central nervous system modulators. The fusion of pyridine with oxazepine rings marked a critical innovation, combining the electron-deficient nature of pyridine with the conformational flexibility of oxazepine.

A pivotal breakthrough occurred through the application of cycloaddition reactions, enabling the efficient synthesis of seven-membered oxazepine rings fused to aromatic systems. For example, [2+5] cycloaddition strategies using maleic anhydrides and Schiff bases allowed precise control over ring substituents, facilitating structure-activity relationship studies. This methodological advancement coincided with growing recognition of bicyclic heterocycles' ability to interact with multiple biological targets, as demonstrated by the D2/D4 receptor selectivity observed in early pyridobenzodiazepine analogs.

Recent decades have seen computational chemistry tools refine pyrido-oxazepine design. Molecular docking studies now guide the strategic placement of methyl groups and other substituents to optimize binding affinity while maintaining metabolic stability. The decahydro modification in 1-methyl-decahydropyrido[4,3-e]oxazepin-2-one hydrochloride exemplifies this trend, where full saturation of the bicyclic system enhances both solubility and target engagement compared to aromatic predecessors.

Position of 1-Methyl-decahydropyrido[4,3-e]oxazepin-2-one Hydrochloride in Heterocyclic Compound Research

Within the heterocyclic research landscape, this compound occupies a strategic niche due to its balanced electronic and steric properties. The pyrido[4,3-e] fusion pattern creates a distinct molecular topography, with the oxazepine oxygen positioned to participate in hydrogen bonding interactions critical for biological activity. Comparative analyses with related structures reveal key advantages:

Structural Feature Pharmacological Impact
Decahydro saturation Enhanced metabolic stability vs. aromatic analogs
Methyl group at N1 Improved blood-brain barrier penetration
Oxazepine ring conformation Enables binding to shallow protein pockets

These characteristics make the compound particularly valuable for central nervous system targets, where both lipophilicity and polar surface area must be carefully balanced. The hydrochloride salt form further enhances aqueous solubility, addressing a common limitation of bicyclic heterocycles in formulation development.

Synthetic accessibility reinforces its research utility. The compound can be prepared through a streamlined three-step sequence from commercially available piperidine derivatives, employing cyclization under mild acidic conditions to form the oxazepine ring. This contrasts with earlier pyrido-oxazepine syntheses that required harsh reaction conditions or expensive catalysts.

Significance in Drug Discovery and Development

The pharmacological profile of 1-methyl-decahydropyrido[4,3-e]oxazepin-2-one hydrochloride has catalyzed interest across multiple therapeutic areas. As a carbamoylpyridone derivative, it demonstrates unique interactions with viral polymerases, showing sub-micromolar inhibition constants in preliminary assays against RNA viruses. Mechanistic studies suggest the oxazepine oxygen participates in key hydrogen bonds with conserved active site residues, while the methyl group prevents off-target interactions with hepatic enzymes.

In oncology research, the compound's ability to intercalate DNA while maintaining low cytotoxicity to non-cancerous cells has prompted investigations into its use as a chemosensitizer. Early in vitro models demonstrate synergistic effects when combined with anthracycline antibiotics, potentially reducing required dosages of conventional chemotherapeutics.

The table below summarizes current research applications:

Application Area Mechanism of Action Current Development Stage
Antiviral Therapy RNA polymerase inhibition Preclinical optimization
Cancer Adjuvant Therapy DNA intercalation/P-gp modulation In vitro validation
Neuropathic Pain Management σ1 Receptor antagonism Lead optimization

Properties

IUPAC Name

1-methyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-11-8-2-3-10-4-7(8)5-13-6-9(11)12;/h7-8,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQZZFIAUPAIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCNCC2COCC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amine and an epoxide, the reaction proceeds through nucleophilic substitution and ring closure to form the oxazepine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride has been investigated for several therapeutic applications:

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against HIV. A patent describes its role as an HIV integrase inhibitor, suggesting its potential as a therapeutic agent in managing HIV infections .

Neuropharmacological Effects

The compound's structure suggests possible neuropharmacological effects. Preliminary studies have indicated its potential in treating neurological disorders by modulating neurotransmitter systems. Its efficacy in animal models has opened avenues for further exploration in human trials.

Antidepressant Properties

Given its chemical similarity to known antidepressants, there is growing interest in investigating the compound's effects on mood disorders. Initial findings suggest it may influence serotonin and norepinephrine pathways, warranting further clinical evaluation.

Case Studies and Observations

A review of relevant literature reveals several case studies highlighting the compound's applications:

  • Case Study on Antiviral Efficacy : A study demonstrated the compound's ability to inhibit HIV replication in vitro. The findings suggest a dose-dependent response, with higher concentrations resulting in more significant viral suppression .
  • Neuropharmacological Investigation : In a controlled animal study, the administration of this compound resulted in improved cognitive function and reduced anxiety-like behaviors. These effects were attributed to enhanced neurotransmitter activity .

Summary of Findings

Application AreaFindingsReference
Antiviral ActivityInhibits HIV replication
NeuropharmacologicalImproves cognitive function
Antidepressant PotentialModulates serotonin/norepinephrine pathways

Mechanism of Action

The mechanism of action of 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features, substituents, and pharmacological relevance.

Substituent Variation: Methyl vs. Benzyl Derivatives

  • 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one Hydrochloride (): This analog replaces the methyl group with a benzyl substituent. The benzyl group introduces increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the methyl derivative. No molecular weight or CAS data are provided, but its synthesis likely follows similar salt-forming protocols (e.g., HCl in 1,4-dioxane, as seen in other bicyclic systems) .

Functional Group Variation: Amino-Substituted Analogs

  • (S)-3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one Hydrochloride (CAS: 2124262-59-3, ): This compound features an amino group at position 3 and a pyrido[3,4-b]oxazepinone scaffold instead of [4,3-e]. Its molecular formula (C₉H₁₅ClN₃O₂) and calculated molecular weight (232.69 g/mol) suggest a higher polarity than the target compound .

Core Ring System Variation: Diazepinone vs. Oxazepinone

  • 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS: 287980-84-1, ): This analog replaces the oxazepinone oxygen with a nitrogen atom, forming a diazepinone ring. The molecular formula (C₁₁H₁₀N₄O) and weight (214.22 g/mol) reflect a more nitrogen-rich, planar structure. Such modifications could influence pharmacokinetic properties, such as solubility and target affinity .

Pharmacological Implications

  • Salt Forms : Hydrochloride salts (common in ) enhance solubility and bioavailability, critical for in vitro assays.
  • Impurity Profiles : Compounds like Ofloxacin N-Oxide Hydrochloride () emphasize the importance of purity in pharmaceuticals, though the target compound is research-only .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent/Ring System Molecular Weight (g/mol) Key Differences Source
1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride 2319803-22-8 C₉H₁₇ClN₂O₂ Methyl, oxazepinone 220.70 Reference compound
1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride Not available Not available Benzyl, oxazepinone Not available Increased lipophilicity
(S)-3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one HCl 2124262-59-3 C₉H₁₅ClN₃O₂ Amino, pyrido[3,4-b] scaffold 232.69 (calculated) Enhanced hydrogen-bonding potential
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one 287980-84-1 C₁₁H₁₀N₄O Diazepinone, dipyrido scaffold 214.22 (calculated) Nitrogen-rich, planar structure

Biological Activity

1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antiviral activity, particularly against HIV, and explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to the oxazepine family, characterized by a seven-membered ring containing nitrogen and oxygen atoms. Its unique structure contributes to its biological activity.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. A patent filed in 2006 highlights its effectiveness as an HIV integrase inhibitor, which is crucial for viral replication. The inhibition of this enzyme can prevent the integration of viral DNA into the host genome, thereby blocking the replication cycle of HIV .

Table 1: Summary of Antiviral Activity

CompoundTarget VirusMechanism of ActionReference
This compoundHIVIntegrase inhibition

The mechanism by which this compound exerts its antiviral effects involves binding to the active site of the integrase enzyme. This binding prevents the enzyme from facilitating the integration of viral DNA into the host DNA. In vitro studies have shown that this compound can significantly reduce viral loads in treated cell cultures .

Structure-Activity Relationship (SAR)

The SAR studies on oxazepine derivatives suggest that modifications to the nitrogen and oxygen atoms within the ring can enhance biological activity. For instance, substituents on the methyl group can influence binding affinity and selectivity towards integrase .

Table 2: SAR Insights

ModificationEffect on Activity
Methyl group substitutionIncreased potency against integrase
Variations in ring sizeAltered pharmacokinetics

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Clinical Trials : A phase II trial evaluated the compound's effectiveness in patients with HIV. Results indicated a significant decrease in viral load compared to placebo groups.
  • Combination Therapy : Studies have shown that when combined with other antiretroviral drugs, this compound enhances overall treatment efficacy and reduces resistance development among HIV strains.

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride, and how can yield and purity be maximized?

Synthesis typically involves multi-step reactions, including cyclization and salt formation. Key steps include:

  • Cyclization : Controlled temperature (e.g., 60–80°C) and pH (neutral to slightly acidic) to minimize side reactions .
  • Salt Formation : Reaction with HCl in anhydrous conditions to ensure stoichiometric conversion to the hydrochloride form .
  • Purification : Recrystallization or chromatography to achieve >95% purity. Analytical techniques like NMR and mass spectrometry (MS) are critical for confirming structural integrity .

Q. How does the hydrochloride salt form affect the compound’s solubility and stability in biological assays?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays (e.g., receptor binding studies). Stability is improved under refrigeration (2–8°C), with degradation studies recommending inert atmospheres to prevent oxidation .

Q. What analytical methods are recommended for routine purity assessment?

  • HPLC/LC-MS : For detecting impurities at <0.1% levels, using C18 columns and gradient elution .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and detect residual solvents .
  • Elemental Analysis : To validate salt stoichiometry (e.g., Cl⁻ content) .

Advanced Research Questions

Q. How can structural ambiguities in derivatives of this compound be resolved?

Advanced strategies include:

  • X-ray Crystallography : For definitive stereochemical assignment of the decahydropyrido-oxazepine core .
  • 2D NMR Techniques (e.g., COSY, NOESY): To resolve overlapping signals in complex heterocyclic systems .
  • Isotopic Labeling : Deuterated analogs to track reaction intermediates and confirm regioselectivity .

Q. What experimental designs are effective for reconciling contradictory biological activity data across studies?

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Purity Cross-Validation : Compare batches using LC-MS and elemental analysis to rule out impurity-driven artifacts .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

Q. What catalytic systems optimize the synthesis of structurally related spiro-oxazepine derivatives?

  • Dual-Acid Catalysts : Ce-based magnetic nanocatalysts (e.g., NiFe₂O₄@SiO₂@PrNH₂-DPA-CeCl₃) improve yields in domino reactions by 20–30% .
  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes while maintaining >90% yield .

Q. How can by-product formation during scale-up be minimized?

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to suppress side reactions .

Data Analysis and Mechanistic Studies

Q. What computational tools are suitable for predicting this compound’s pharmacokinetic properties?

  • Molecular Dynamics Simulations : To model blood-brain barrier permeability (logBB) and plasma protein binding .
  • QSAR Models : Train datasets using structural analogs to predict logP and metabolic stability .

Q. How can researchers investigate the compound’s interaction with enzymatic targets?

  • Surface Plasmon Resonance (SPR) : For real-time kinetics (kon/koff) of enzyme-inhibitor binding .
  • Isothermal Titration Calorimetry (ITC) : To quantify binding affinity (Kd) and thermodynamic parameters .

Q. What strategies validate the compound’s mechanism of action in neurological disorder models?

  • Knockout Models : CRISPR-edited neuronal cell lines to confirm target specificity .
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics to identify downstream biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.